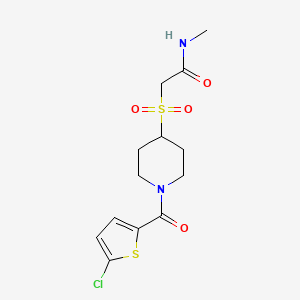

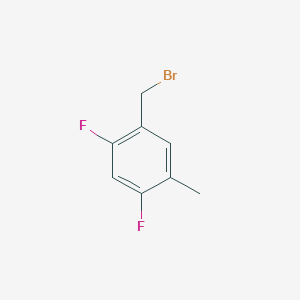

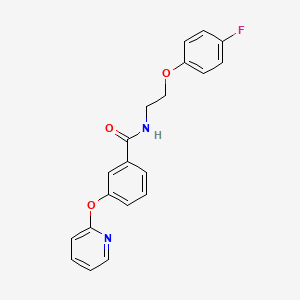

![molecular formula C10H8N4OS B2426256 6-(Furan-2-yl)-3-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894066-31-0](/img/structure/B2426256.png)

6-(Furan-2-yl)-3-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(Furan-2-yl)-3-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Anticancer Properties

The compound exhibits promising anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth. Further exploration is needed to optimize its efficacy and minimize potential side effects .

Antimicrobial Activity

“6-(Furan-2-yl)-3-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine” demonstrates potent antimicrobial properties. It inhibits the growth of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Researchers have evaluated its minimum inhibitory concentrations (MICs) and found it effective against various strains .

Analgesic and Anti-Inflammatory Effects

Studies indicate that the compound possesses analgesic and anti-inflammatory properties. It modulates pain pathways and reduces inflammation by targeting specific receptors. These findings make it a potential candidate for pain management and inflammatory disorders .

Antioxidant Activity

“6-(Furan-2-yl)-3-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine” exhibits antioxidant effects. It scavenges free radicals, protecting cells from oxidative damage. Researchers are exploring its potential in preventing age-related diseases and oxidative stress-related conditions .

Antiviral Potential

Preliminary studies suggest that the compound has antiviral activity. It inhibits viral replication and entry into host cells. Researchers are investigating its efficacy against various viruses, including influenza and herpes viruses .

Enzyme Inhibition

The compound acts as an enzyme inhibitor. It targets carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase. These inhibitory effects have implications in drug design and therapeutic interventions .

Potential as Antitubercular Agent

Researchers have explored the compound’s activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. It shows promise as an antitubercular drug candidate, although further studies are necessary .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these pathways.

Mode of Action

Similar compounds have been shown to inhibit enzymes such as urease , suggesting that this compound may also act by inhibiting key enzymes. The compound’s interaction with its targets could lead to changes in the activity of these enzymes, thereby affecting the biochemical pathways in which they are involved.

Biochemical Pathways

Based on the reported activities of similar compounds, it can be inferred that the compound may affect a variety of pathways, including those involved in cancer progression, microbial growth, inflammation, oxidative stress, viral replication, and various enzymatic processes .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds , suggesting that such studies could also be performed on this compound to predict its ADME properties and their impact on bioavailability.

Result of Action

Similar compounds have been reported to exhibit cytotoxic activities against various cancer cell lines , suggesting that this compound may also have potential anticancer effects. The compound’s action could lead to changes in cell viability, proliferation, and apoptosis, among other cellular effects.

Action Environment

For instance, similar compounds have been reported to exhibit remarkable thermal stabilities , suggesting that this compound may also be stable under various conditions.

properties

IUPAC Name |

6-(furan-2-yl)-3-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4OS/c1-16-10-12-11-9-5-4-7(13-14(9)10)8-3-2-6-15-8/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAOYWZRZXLPDIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C2N1N=C(C=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Furan-2-yl)-3-(methylthio)-[1,2,4]triazolo[4,3-b]pyridazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chloro-4-fluorophenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2426173.png)

![6-chloro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2426174.png)

![N'-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-N,N-dipropylbutanediamide](/img/structure/B2426175.png)

![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid;hydrochloride](/img/structure/B2426182.png)

![4-Fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B2426192.png)